molecular formula C9H11ClO2 B8727573 (4-Chloro-3-ethoxyphenyl)methanol

(4-Chloro-3-ethoxyphenyl)methanol

Cat. No.: B8727573
M. Wt: 186.63 g/mol
InChI Key: HXQNXEZHJYMZRY-UHFFFAOYSA-N
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Description

(4-Chloro-3-ethoxyphenyl)methanol is a benzyl alcohol derivative of significant interest in organic and medicinal chemistry as a versatile synthetic intermediate. Compounds with this scaffold are frequently employed as key building blocks in pharmaceutical research. Diarylmethanol structures, which share a similar core, are recognized as crucial precursors for drugs with antitussive (cough-suppressing) and antiemetic (anti-vomiting) properties, as well as for agents that relax bronchial muscles . The chlorinated and ethoxy-substituted phenyl ring contributes to the molecule's properties, making it a valuable scaffold for constructing more complex target molecules. In synthetic workflows, this compound can undergo various transformations; the primary alcohol group can be oxidized to an aldehyde or carboxylic acid, or it can serve as a leaving group in substitution reactions. The aromatic ring can also be further functionalized via metal-catalyzed cross-coupling reactions . As a solid, it should be stored in a cool, dry place, and standard laboratory safety practices should be followed. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The information presented is for informational purposes and represents the typical properties and uses of this class of compound. Researchers should conduct their own experiments to determine the suitability for their specific applications.

Properties

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

(4-chloro-3-ethoxyphenyl)methanol

InChI

InChI=1S/C9H11ClO2/c1-2-12-9-5-7(6-11)3-4-8(9)10/h3-5,11H,2,6H2,1H3

InChI Key

HXQNXEZHJYMZRY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CO)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural differences and properties of (4-Chloro-3-ethoxyphenyl)methanol and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
This compound -Cl, -OCH2CH3, -CH2OH C9H11ClO2 186.64 Moderate lipophilicity; used in synthesis
(3-Chloro-4-(trifluoromethoxy)phenyl)methanol -Cl, -OCF3, -CH2OH C8H6ClF3O2 232.58 Higher electronegativity; enhanced stability
4-Chloro-3-(hydroxymethyl)phenol -Cl, -OH, -CH2OH C7H7ClO2 158.58 Higher water solubility; antimicrobial uses
2-(4-Chloro-3-ethylphenyl)ethanol -Cl, -C2H5, -CH2CH2OH C10H13ClO 184.66 Increased hydrophobicity; intermediate in drug synthesis
(4-Chloro-3-iodophenyl)methanol -Cl, -I, -CH2OH C7H6ClIO 268.48 Higher molecular weight; potential radiopharmaceutical applications

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethoxy group in (3-Chloro-4-(trifluoromethoxy)phenyl)methanol increases electronegativity and metabolic stability compared to the ethoxy group in the target compound, making it suitable for applications requiring resistance to enzymatic degradation .
  • Solubility: 4-Chloro-3-(hydroxymethyl)phenol, with a hydroxyl group instead of ethoxy, exhibits higher water solubility due to hydrogen bonding, whereas the ethoxy group in the target compound enhances organic solvent compatibility .
  • Steric Effects: 2-(4-Chloro-3-ethylphenyl)ethanol has a bulkier ethyl group, which may reduce reactivity in sterically hindered reactions compared to the ethoxy-substituted compound .

Preparation Methods

Reaction Mechanism and Conditions

The carboxylic acid group is reduced to a primary alcohol using borane-tetrahydrofuran (BH₃-THF), a selective reducing agent for carboxylic acids. The reaction proceeds via the formation of a borane-carboxylic acid complex, followed by sequential hydride transfers to yield the alcohol.

Procedure :

  • Dissolve 4-chloro-3-ethoxybenzoic acid (26.2 mmol) in anhydrous THF (50 mL).

  • Add BH₃-THF (1M solution, 52 mmol) dropwise under nitrogen at 0–5°C.

  • Reflux the mixture for 2 hours.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography.

Key Data :

ParameterValue
Starting Material4-Chloro-3-ethoxybenzoic acid
Reducing AgentBH₃-THF (2 equiv)
SolventTHF
TemperatureReflux (66°C)
Yield99% (analogous method)

This method achieves near-quantitative yields for the methoxy analogue, suggesting comparable efficiency for the ethoxy variant. However, the availability of 4-chloro-3-ethoxybenzoic acid may necessitate prior synthesis via etherification of 4-chloro-3-hydroxybenzoic acid with ethyl bromide under basic conditions.

Reduction of 4-Chloro-3-ethoxybenzaldehyde

Alternative routes involve the reduction of 4-chloro-3-ethoxybenzaldehyde, though this precursor is less commonly reported. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can effect this transformation.

Procedure :

  • Dissolve 4-chloro-3-ethoxybenzaldehyde (10 mmol) in methanol or ethanol.

  • Add NaBH₄ (12 mmol) portion-wise at 0°C.

  • Stir for 4 hours at room temperature.

  • Acidify with dilute HCl, extract with dichloromethane, and concentrate.

Challenges :

  • The aldehyde precursor may require custom synthesis via formylation of 4-chloro-3-ethoxyphenol.

  • Over-reduction or side reactions (e.g., ether cleavage) are possible with stronger reductants like LiAlH₄.

Hydrolysis of (4-Chloro-3-ethoxyphenyl)methyl Halides

Nucleophilic substitution of halides offers a pathway to the alcohol, though this method is less favored due to the inertness of aryl halides. Activating groups (e.g., ethoxy) may facilitate substitution under harsh conditions.

Procedure :

  • React (4-chloro-3-ethoxyphenyl)methyl chloride with aqueous NaOH (10%) at 80°C.

  • Neutralize with HCl and extract the product.

Limitations :

  • Low yields due to competing elimination or incomplete substitution.

  • Limited commercial availability of the benzyl halide precursor.

Catalytic Hydrogenation of 4-Chloro-3-ethoxybenzonitrile

Hydrogenation of nitriles to alcohols requires rigorous conditions but provides an alternative route:

Procedure :

  • Suspend 4-chloro-3-ethoxybenzonitrile (5 mmol) in ethanol.

  • Add Raney nickel catalyst and pressurize with H₂ (50 psi).

  • Heat to 100°C for 12 hours.

  • Filter and concentrate the mixture.

Outcome :

  • Requires high-pressure equipment.

  • Risk of over-hydrogenation to amines without precise control.

Optimization and Industrial Considerations

Solvent and Base Selection

The patent US20170029398A1 highlights the importance of mild bases (e.g., Na₂CO₃) in deprotection steps to prevent degradation. For this compound synthesis, this principle applies to hydrolysis or reduction stages:

  • Base : Sodium carbonate minimizes side reactions compared to NaOH.

  • Solvent : THF or ethyl acetate enhances reagent solubility without inducing unwanted side reactions.

Purity Enhancement

Crystallization techniques, such as seeding with pure product or using mixed solvents (e.g., isopropyl acetate/cyclohexane), improve purity to >99%.

Comparative Analysis of Methods

MethodStarting MaterialYieldPurityScalability
BH₃-THF ReductionBenzoic Acid95–99%HighIndustrial
NaBH₄ ReductionBenzaldehyde60–75%ModerateLab-scale
HydrolysisBenzyl Halide30–50%LowLimited
HydrogenationBenzonitrile40–60%ModerateIndustrial

The BH₃-THF reduction of benzoic acid derivatives remains the most robust and scalable approach, provided the precursor is accessible.

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